

# Application Note: LC-MS/MS Analysis of Caffeoyltryptophan in Coffee Beans

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## Compound of Interest

Compound Name: Caffeoyltryptophan

Cat. No.: B1649275

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## Introduction

**Caffeoyltryptophan**, also known as Javamide-II, is a phenolic amide found in coffee beans that has garnered interest for its potential anti-inflammatory properties. As a conjugate of caffeic acid and tryptophan, its concentration in coffee can vary depending on the coffee species (e.g., *Coffea arabica*, *Coffea canephora* var. *robusta*) and the degree of roasting. Accurate and sensitive quantification of **caffeoyltryptophan** is crucial for quality control, product development, and research into the health benefits of coffee. This application note provides a detailed protocol for the analysis of **caffeoyltryptophan** in coffee beans using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

## Data Presentation

The concentration of N-**caffeoyltryptophan** (Javamide-II) varies significantly between Arabica and Robusta coffee beans and is substantially affected by the roasting process. The following table summarizes the quantitative data found in the literature.

Coffee Bean Type	Roasting Level	N-caffeoyltryptophan (Javamide-II) Concentration (mg/g)
Arabica	Green (Unroasted)	Not Detected - $\leq 0.0031$
Robusta	Green (Unroasted)	0.001 - 0.0138
Arabica	Light Roast	Significantly Reduced
Robusta	Light Roast	Significantly Reduced
Arabica	Medium Roast	Significantly Reduced
Robusta	Medium Roast	Significantly Reduced
Arabica	Dark Roast	Significantly Reduced
Robusta	Dark Roast	Significantly Reduced

Note: The roasting process has been shown to significantly reduce the amounts of **caffeoyltryptophan** in both Arabica and Robusta beans[1]. Robusta beans generally contain significantly higher amounts of **caffeoyltryptophan** than Arabica beans[1][2].

## Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of **caffeoyltryptophan** from coffee beans.

### Sample Preparation (Extraction)

- Grinding: Freeze green or roasted coffee beans with liquid nitrogen and grind them into a fine powder using a coffee grinder or a laboratory mill.
- Extraction:
  - Weigh 100 mg of the ground coffee powder into a 2 mL microcentrifuge tube.
  - Add 1.5 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and ultrapure water.

- Vortex the tube for 30 minutes, followed by sonication in an ultrasonic bath for another 30 minutes to ensure thorough extraction[3].
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid particles[3].
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
- Dilution: Dilute 20 µL of the filtered extract with 980 µL of a 50:50 methanol/water solution in the LC-MS vial[3].

## LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

- Instrument: UHPLC System
- Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.9 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 35 °C
- Gradient Elution:

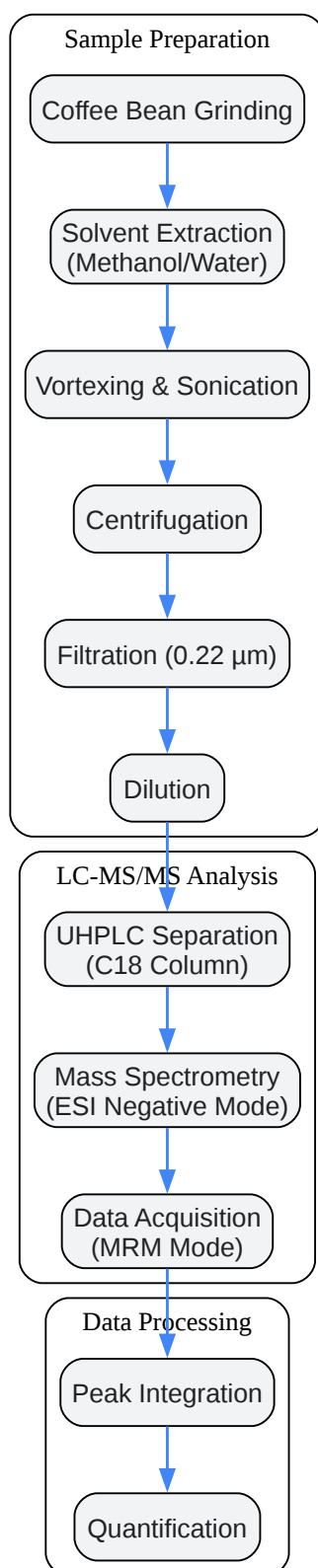
Time (min)	% Mobile Phase B
0.0	5
1.0	5
12.0	95
14.0	95
14.1	5

| 16.0 | 5 |

#### Mass Spectrometry (MS) Parameters:

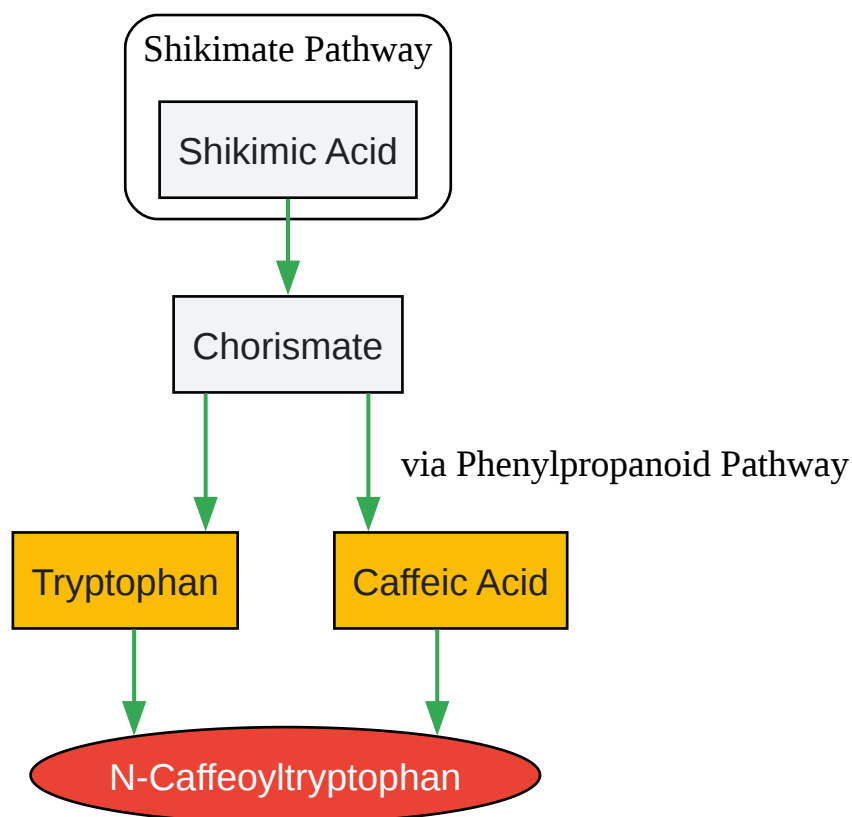
- Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 3.00 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 450 °C
- Desolvation Gas Flow: 800 L/h
- Cone Gas Flow: 50 L/h
- MRM Transition for **Caffeoyltryptophan**:
  - Parent Ion (m/z): 365
  - Fragment Ions (m/z): To be determined by direct infusion of a standard or by using predicted fragmentation patterns. A likely fragment would correspond to the caffeoyl moiety.

## Mandatory Visualization



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**Caption:** Experimental workflow for LC-MS/MS analysis of **caffeoyltryptophan**.



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## References

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- To cite this document: BenchChem. [Application Note: LC-MS/MS Analysis of Caffeoyltryptophan in Coffee Beans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649275#lc-ms-ms-analysis-of-caffeoyltryptophan-in-coffee-beans]

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